molecular formula C18H21N5O3S B1668475 1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide CAS No. 113962-61-1

1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide

Cat. No. B1668475
M. Wt: 387.5 g/mol
InChI Key: JSGITMPYGNUQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 13231 is the N-oxide metabolite of amocarzine, CGP 6140.

Scientific Research Applications

  • Antiviral and Antimicrobial Activities : New derivatives of piperazine, including carbothioamides, have been synthesized and shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities against various microorganisms (Reddy et al., 2013).

  • Biosynthesis and Metabolite Identification : Piperazine N-oxide/N-glucuronide metabolites have been identified in urine and plasma from humans and animals dosed with piperazine derivatives, indicating their metabolism and potential use in pharmacology (Uldam et al., 2011).

  • Hypoglycemic Activities : Certain N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine, have shown significant hypoglycemic activities in animal models, suggesting their potential use in diabetes treatment (Al-Abdullah et al., 2015).

  • Synthesis of Biologically Active Compounds : Piperazine derivatives serve as intermediates in the synthesis of various biologically active compounds, including benzimidazole compounds, which have applications in medicinal chemistry (Liu Ya-hu, 2010).

  • Anti-Cancer Activity : Certain O-arylated diazeniumdiolates, including piperazine derivatives, have shown broad-spectrum anti-cancer activity in various rodent cancer models. These compounds are being explored for their potential applications in cancer treatment (Keefer, 2010).

  • Polymeric Complex Formation : Piperazine derivatives have been used to form polymeric complexes with various metals, which have potential applications in materials science and chemistry (Hosseinzadeh & Ismaily, 1994).

properties

CAS RN

113962-61-1

Product Name

1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-methyl-N-[4-(4-nitroanilino)phenyl]-4-oxidopiperazin-4-ium-1-carbothioamide

InChI

InChI=1S/C18H21N5O3S/c1-23(26)12-10-21(11-13-23)18(27)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)22(24)25/h2-9,19H,10-13H2,1H3,(H,20,27)

InChI Key

JSGITMPYGNUQPT-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Canonical SMILES

C[N+]1(CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Appearance

Solid powder

Other CAS RN

113962-61-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 13231;  Cgp13231;  Cgp-13231.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide
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1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide
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1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide
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1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide
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1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide
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1-Piperazinecarbothioamide, 4-methyl-N-(4-((4-nitrophenyl)amino)phenyl)-, 4-oxide

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